9-Chloro-3-methoxy-5-methylacridine
Description
Structure
3D Structure
Properties
CAS No. |
88914-94-7 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
9-chloro-3-methoxy-5-methylacridine |
InChI |
InChI=1S/C15H12ClNO/c1-9-4-3-5-12-14(16)11-7-6-10(18-2)8-13(11)17-15(9)12/h3-8H,1-2H3 |
InChI Key |
JGXAYVKXLOHJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)OC)Cl |
Origin of Product |
United States |
Mechanistic and Reactivity Investigations of 9 Chloro 3 Methoxy 5 Methylacridine Analogues
Nucleophilic Substitution Reactions at the C-9 Position
The chlorine atom at the C-9 position of 9-chloroacridine (B74977) derivatives is readily displaced by a variety of nucleophiles, a characteristic that makes these compounds crucial intermediates in the synthesis of numerous biologically active molecules. clockss.orgstlawu.edu This facile replacement is central to creating derivatives with applications as chemotherapeutic agents and molecular probes. stlawu.eduariel.ac.il
Elucidation of Reaction Mechanisms for Halogen Displacement
The displacement of the chlorine atom at the C-9 position in 9-chloroacridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is significantly influenced by the electronic nature of the acridine (B1665455) ring. The nitrogen atom in the central ring, being electronegative, withdraws electron density, rendering the C-9 position electron-deficient and thus highly electrophilic. clockss.org
The reaction mechanism is generally initiated by the protonation of the acridine ring nitrogen, particularly in acidic or protic media. This protonation further enhances the electrophilicity of the C-9 carbon, facilitating the attack by a nucleophile. clockss.orgdoi.org The nucleophile attacks the C-9 carbon to form a tetrahedral intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the chloride ion, a good leaving group, re-establishes the aromaticity of the ring system and yields the 9-substituted acridine product. psu.eduresearchgate.net
Studies on various 9-chloroacridines have shown that the reaction is versatile, allowing for the introduction of nitrogen, oxygen, and sulfur nucleophiles. ariel.ac.ilresearchgate.netkronika.ac The reactivity can be so pronounced that even neutral, unactivated 9-chloroacridine is sensitive to hydrolysis and can undergo autocatalyzed decomposition to the corresponding 9-acridanone. clockss.org
Kinetic Studies of Solvolysis and Hydrolysis Processes
The solvolysis and hydrolysis of 9-chloroacridines, which result in the formation of 9-acridanones, have been subject to extensive kinetic investigations to understand the reaction mechanism and the factors influencing its rate.
Kinetic studies of the hydrolysis of 9-chloroacridine in aqueous solutions where water is the solvent and nucleophile have demonstrated that the reaction follows pseudo-first-order kinetics. clockss.org This is because the concentration of water is in vast excess and remains effectively constant throughout the reaction, making the rate dependent only on the concentration of the 9-chloroacridine derivative.
In certain solvent systems, such as 50% aqueous acetic acid, the hydrolysis has been observed to occur as a pseudo-first-order, two-step consecutive reaction. clockss.org This suggests the formation of a distinct intermediate species during the solvolysis process. The first step involves the formation of a 9-chloroacridine hydrochloride intermediate, which then undergoes the rate-determining hydrolysis in the second step to yield the final 9-acridanone product. clockss.org
The kinetics of hydrolysis for 9-chloroacridines are highly dependent on the pH of the reaction medium. The reaction rate is significantly influenced by the protonation state of the acridine nitrogen. Studies conducted in aqueous hydrochloric acid have shown that the 9-chloroacridinium ion is the true substrate for the nucleophilic attack by water. clockss.orgdoi.org
The following table presents kinetic data for the hydrolysis of the parent compound, 9-chloroacridine, in aqueous hydrochloric acid, illustrating the effect of temperature on the reaction rate.
Table 1: First-order rate constants (kobs) and activation parameters for the hydrolysis of 9-chloroacridine in aqueous hydrochloric acid. Data sourced from Skonieczny, S. (1978). clockss.org
Electrophilic Substitution and Regioselective Control on the Acridine Ring
While the C-9 position is prone to nucleophilic attack, the benzene (B151609) rings of the acridine scaffold are susceptible to electrophilic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents on the ring.
Directing Effects of Methoxy (B1213986) and Methyl Substituents
In 9-Chloro-3-methoxy-5-methylacridine, the methoxy and methyl groups are electron-donating substituents that activate the aromatic rings towards electrophilic attack and direct incoming electrophiles to specific positions.
The 3-methoxy group is a powerful activating group due to its ability to donate electron density via resonance (+R effect). This effect strongly directs incoming electrophiles to the ortho and para positions. For a substituent at C-3, these positions are C-2, C-4, and C-9. Since C-9 is already substituted with a chlorine atom, the primary sites for electrophilic attack directed by the methoxy group are C-2 and C-4. thieme-connect.com Studies have consistently shown that a methoxy group at C-2 or C-3 strongly enhances the reactivity and regioselectivity of electrophilic substitution. thieme-connect.comnih.govacs.org Specifically, a substituent at C-3 is known to orient electrophilic substitution, such as nitration, towards the C-4 position. thieme-connect.com
The 5-methyl group is a weaker activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. It directs incoming electrophiles to its ortho (C-4, C-6) and para (N-10) positions.
When both substituents are present, their directing effects are combined. Both the 3-methoxy and 5-methyl groups direct towards the C-4 position. The methoxy group, being a much stronger activating group, will be the dominant directing influence. Therefore, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C-4 position.
Table 2: Summary of directing effects for electrophilic substitution on the acridine ring of this compound.
Mechanistic Studies of Nitration on Substituted Acridines
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The mechanism typically involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemvista.org The nitronium ion is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemvista.org Subsequent deprotonation by a weak base, such as the HSO₄⁻ ion or water, restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.comyoutube.com
In the case of acridine, electrophilic substitution reactions are often not highly regioselective and can result in the formation of multiple polyfunctionalized products. thieme-connect.com However, the presence of substituents on the acridine nucleus can significantly influence the position of electrophilic attack. The reactivity and orientation of nitration on an analogue like this compound are dictated by the combined electronic effects of the chloro, methoxy, and methyl groups.
Methoxy Group (at C-3): The methoxy group is a powerful activating, electron-donating group. Through its +M (mesomeric) effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. For a substituent at the 3-position, this directing influence is strongest at the 2- and 4-positions.
Methyl Group (at C-5): The methyl group is a weakly activating, electron-donating group due to hyperconjugation and a weak +I (inductive) effect.
Chloro Group (at C-9): The chlorine atom is a deactivating group via its -I (inductive) effect, but it directs electrophilic attack to ortho and para positions through its +M (mesomeric) effect. However, its primary role in 9-chloroacridines is to make the C-9 position highly susceptible to nucleophilic substitution. pharmaguideline.comclockss.org
Given these influences, the nitration of this compound is expected to be primarily controlled by the strongly activating methoxy group at the 3-position. Research on related substituted acridines supports this prediction. For instance, the nitration of 3-methylacridine (B12685557) yields 3-methyl-4-nitroacridine in 86% yield, demonstrating the directing effect of the methyl group to the adjacent C-4 position. thieme-connect.comthieme-connect.com Even more definitively, the nitration of 3,6-dimethoxyacridine is completely selective, resulting in 3,6-dimethoxy-4,5-dinitroacridine, with nitration occurring at the positions activated by the methoxy groups. thieme-connect.comthieme-connect.com Therefore, the nitration of this compound would most likely occur at the C-4 position.
| Substituent on Acridine Ring | Position(s) | Directing Influence on Electrophilic Substitution | Reference |
| 3-Methyl | 3 | Directs nitration to the 4-position | thieme-connect.comthieme-connect.com |
| 3,6-Dimethoxy | 3, 6 | Directs nitration to the 4- and 5-positions | thieme-connect.comthieme-connect.com |
| 2-Methoxy | 2 | Enhances regioselectivity for substitution at the 1-position | thieme-connect.com |
Exploration of Radical Reactions and Reductive Alkylation Pathways
Acridine derivatives are capable of undergoing reactions involving radical intermediates, leading to unique products.
Radical Reactions: The formation of acridine radical cations has been studied, particularly in the context of electrochemistry and photochemistry. 9-substituted acridine radical cations can be generated and are known to participate in facile hydrogen atom abstraction reactions. rsc.orgrsc.org The localization of the odd electron on a p-orbital on the nitrogen atom is believed to be responsible for this reactivity. rsc.org Electrochemical investigations of 9-chloroacridine (9-Cl-A) reveal a complex, pH-dependent redox process. nih.gov Oxidation leads to the formation of a cation radical monomer, which can then form a dimer that is subsequently oxidized. Conversely, the reduction of 9-Cl-A produces radical monomers that are stabilized by dimerization. nih.gov This suggests that this compound would also be susceptible to forming radical species under similar oxidative or reductive conditions.
Reductive Alkylation: Acridine can undergo reductive alkylation, a reaction that simultaneously reduces the ring and adds an alkyl group. A notable example is the reaction of acridine with n-pentanoic acid in the presence of ultraviolet light, which yields 9-n-butylacridine. pharmaguideline.comslideshare.netscispace.com The proposed mechanism involves the initial formation of a chelated complex between the acridine and the carboxylic acid. thieme-connect.com Upon photochemical excitation, an electron transfer occurs, leading to an N-protonated neutral acridine radical. This is followed by the decarboxylation of the acid to form an alkyl radical, which then couples with the acridine radical to form the 9-alkylated product. thieme-connect.com
Oxidative Transformations of Acridine Derivatives
The acridine ring system can undergo several oxidative transformations, with the reaction outcome depending on the oxidant used and the substituents present on the ring.
Oxidation to Acridone (B373769): A common reaction is the oxidation of the 9-position. When acridine is treated with potassium dichromate in acetic acid, it is oxidized to acridone. pharmaguideline.comscispace.comptfarm.pl For this compound, this position is already substituted with chlorine, but under harsh hydrolytic and oxidative conditions, transformation to the corresponding acridone derivative could be possible.
N-Oxidation: The nitrogen atom of the acridine ring is nucleophilic and can be easily oxidized to form an acridine-N-oxide. This transformation can be accomplished using various oxidizing agents such as hydrogen peroxide or peroxy acids like m-CPBA. thieme-connect.com
Oxidative Ring Cleavage: Under more forceful oxidizing conditions, such as with potassium permanganate (B83412) in an alkaline medium, the acridine ring system can be degraded via oxidative cleavage, yielding products like quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl
Electrochemical Oxidation: Cyclic voltammetry studies of acridinedione dyes show that they undergo irreversible oxidation. acs.org For N-H compounds, the product is the fully aromatic acridine derivative, while for N-substituted compounds, the corresponding acridinium (B8443388) salt is formed. acs.org This highlights how substitution on the nitrogen atom can alter the oxidation product.
Impact of N-Alkylation on Acridine Ring Reactivity
The reactivity of the acridine ring is significantly altered by N-alkylation. The lone pair of electrons on the pyridine-type nitrogen at position 10 makes it the primary nucleophilic site of the molecule. thieme-connect.com
Alkylation occurs readily with various alkylating agents, such as methyl iodide or dimethyl sulfate, to produce N-alkylacridinium salts. thieme-connect.com This transformation has a profound electronic impact on the entire ring system. The quaternization of the nitrogen atom makes the acridine ring much more electron-deficient and, therefore, more susceptible to nucleophilic attack.
The most significant effect is the enhanced reactivity of the C-9 position. thieme-connect.comthieme-connect.com While the C-9 position in a neutral acridine is already electrophilic, its reactivity is greatly amplified in the N-alkylacridinium salt. This allows for reactions with a wider range of nucleophiles under milder conditions. Computational studies corroborate this, showing that protonation of the acridine nitrogen—which is electronically similar to alkylation—leads to a lower activation energy for nucleophilic substitution at the C-9 position. psu.edu For this compound, N-alkylation would further activate the C-9 position, making the chlorine atom an even better leaving group for nucleophilic substitution reactions.
Advanced Spectroscopic Characterization and Structural Determination in Acridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The structural determination of 9-Chloro-3-methoxy-5-methylacridine would rely heavily on the interpretation of its ¹H (proton) and ¹³C (carbon-13) NMR spectra.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex pattern of multiplets corresponding to the protons on the acridine (B1665455) core. The chemical shifts of these aromatic protons would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group, as well as the methyl substituent. The methyl and methoxy groups would each exhibit a singlet in the upfield region of the spectrum, with the integral of each peak corresponding to three protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the acridine ring would be indicative of their electronic environment. For instance, the carbon atom attached to the chlorine (C-9) would be significantly deshielded, appearing at a downfield chemical shift. Conversely, the carbon bearing the methoxy group (C-3) would be shielded. The carbon of the methyl group and the methoxy group would appear at characteristic upfield chemical shifts. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously by revealing their connectivity.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 | Complex multiplets due to coupling and substituent effects. |
| -OCH₃ Protons | ~3.9 | ~55 | Singlet, characteristic of a methoxy group. |
| -CH₃ Protons | ~2.5 | ~20 | Singlet, characteristic of a methyl group on an aromatic ring. |
| C-9 | - | >150 | Deshielded due to the electronegative chlorine atom. |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the acridine ring would be observed in the 1600-1450 cm⁻¹ region. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically in the range of 1250-1000 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, generally below 800 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |
| C-O Stretch (Methoxy) | 1250 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophore, the part of the molecule that absorbs light.
The extended π-conjugated system of the acridine core in this compound would result in strong UV-Vis absorption. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands would be influenced by the substituents on the acridine ring. The methoxy group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridine.
Comprehensive Mass Spectrometry Techniques (GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For a compound like this compound, which has moderate volatility and thermal stability, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed. In a mass spectrum, the molecular ion peak [M]⁺ would be expected, and its m/z value would confirm the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a monochlorinated compound. The fragmentation pattern would provide further structural information, with common fragmentation pathways for acridines involving the loss of substituents and cleavage of the heterocyclic ring.
Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for the analysis of chiral molecules.
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not be expected to exhibit a CD spectrum. However, if this molecule were to interact with a chiral environment, such as a protein or DNA, induced circular dichroism could be observed, providing insights into the nature of the binding and the conformation of the acridine derivative in the chiral environment.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed model of the molecular structure.
An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the acridine ring system and the orientation of the substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking, would be elucidated. This detailed structural information is invaluable for understanding the physical and chemical properties of the compound in the solid state.
Computational Chemistry and Theoretical Modeling of 9 Chloro 3 Methoxy 5 Methylacridine
Quantum Chemical Calculations (e.g., DFT, ZINDO, AM1)
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. rsc.org Methods like Density Functional Theory (DFT), Zerner's Intermediate Neglect of Differential Overlap (ZINDO), and Austin Model 1 (AM1) are employed to solve the Schrödinger equation, providing detailed information about electronic structure and energy. pcbiochemres.comresearchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules and their reactivity. pcbiochemres.comdergipark.org.tr
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.trchimicatechnoacta.ru A smaller gap generally implies higher reactivity.
For 9-Chloro-3-methoxy-5-methylacridine, the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group, along with the methyl group, would significantly influence the energies and distribution of these orbitals. DFT calculations can precisely model these effects. scispace.com
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| Energy Gap (ΔE) | 4.5 | A larger gap suggests higher chemical stability and lower reactivity. dergipark.org.tr |
Note: The values in this table are representative examples based on typical DFT calculations for similar aromatic heterocyclic compounds and are for illustrative purposes.
Quantum chemical calculations can generate a map of the electrostatic potential (MEP) on the molecule's surface. The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the acridine (B1665455) ring and the oxygen of the methoxy group are expected to be electron-rich sites, prone to electrophilic attack. Conversely, the carbon atom attached to the chlorine (C9) is a primary electrophilic site, susceptible to nucleophilic substitution, a common reaction for 9-chloroacridines. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Exploration
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. bibliotekanauki.pl By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in different environments, such as in water or bound to a protein. pcbiochemres.comijpsjournal.com These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site or how it interacts with surrounding solvent molecules. Analysis of MD trajectories can reveal stable conformations and the flexibility of the substituent groups. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling
Given that acridine derivatives are known to target biological macromolecules like DNA and topoisomerase enzymes, molecular docking is a key computational technique to study these interactions. nih.govacs.org Docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a target protein, estimating the binding affinity through a scoring function. ijpsjournal.comresearchgate.net This allows for the identification of key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking this compound into the active site of topoisomerase II could reveal how the substituents contribute to binding and inhibitory activity. acs.org
Table 2: Illustrative Molecular Docking Results against Human Topoisomerase II
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -9.2 | Asp479, Ser480, Arg484 |
| Interaction Types | Pi-Pi Stacking, Hydrogen Bonding | Pi-stacking with aromatic residues, H-bond with polar residues. |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Structure-Reactivity Relationship (SRR) Theoretical Frameworks
The overarching goal of many computational studies is to establish a Structure-Reactivity or Structure-Activity Relationship (SAR/SRR). nih.govresearchgate.netnih.gov This framework aims to connect the specific chemical features of a molecule to its reactivity or biological effect. Theoretical models provide a quantitative basis for SRR by linking calculated properties (like HOMO-LUMO gap, charge distribution, or docking score) to experimentally observed outcomes.
The substituents on the acridine core—the chloro group at position 9, the methoxy group at position 3, and the methyl group at position 5—each impart distinct electronic and steric properties. acs.orgacs.org
9-Chloro group: This electron-withdrawing group makes the C9 position highly electrophilic and a good leaving group, which is crucial for covalent interactions with nucleophilic residues in a target protein.
5-Methyl group: This group can have significant steric effects, influencing how the molecule fits into a binding pocket. acs.orgacs.org Studies on related acridines have shown that steric bulk at this position can be critical for activity. acs.org
Quantum chemical calculations can be used to compute the energy barriers for potential reactions and the thermodynamic stability of reactants and products. nih.gov By comparing these calculated values for different substituted acridines, a clear picture of the substituent effects on reactivity can be developed, providing a rational basis for designing more potent and selective molecules.
Polymorphism Prediction and Crystal Structure Landscape Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. Predicting the possible crystal structures of a molecule like this compound is a significant challenge in computational chemistry.
Crystal structure landscape analysis involves generating a large number of plausible crystal packing arrangements and ranking them by their lattice energy. This process typically uses force-field-based methods initially to explore the vast conformational and packing space, followed by more accurate DFT-based calculations for the most stable predicted structures.
The analysis would identify a set of low-energy hypothetical crystal structures. For each predicted polymorph, key data such as the space group, unit cell parameters, and calculated density would be tabulated. This information is invaluable for guiding experimental crystallization efforts and for understanding the intermolecular interactions, such as π–π stacking and hydrogen bonding, that stabilize the crystal lattice. While experimental data for this compound is unavailable, studies on similar acridine compounds highlight the importance of intricate hydrogen bonding and π-stacking in stabilizing their crystal structures.
Table 2: Hypothetical Polymorphism Prediction for this compound
This table is a hypothetical representation of data from a crystal structure prediction study. Data is for illustrative purposes only.
| Predicted Polymorph | Space Group | Lattice Energy (kJ/mol) | Calculated Density (g/cm³) | Key Intermolecular Interactions |
|---|---|---|---|---|
| Form I | P2₁/c | -110.5 | 1.45 | π–π stacking, C–H···O hydrogen bonds |
| Form II | P-1 | -108.2 | 1.42 | Herringbone packing, C–H···Cl interactions |
Such a computational landscape provides a roadmap for experimentalists to target and identify different polymorphic forms of this compound, which is a crucial step in the characterization of any new chemical entity.
Advanced Research Applications in Materials Science
Development of Acridine (B1665455) Derivatives as Organic Semiconductor Materials
Acridine derivatives are recognized for their potential in the field of organic electronics, where they can function as organic semiconductor materials. sioc-journal.cn The large, planar, and π-conjugated structure of the acridine core is fundamental to facilitating charge transport, a key requirement for semiconductor performance. The electronic nature of the substituents on the acridine ring plays a crucial role in determining the type and efficiency of charge transport.
The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the 9-Chloro-3-methoxy-5-methylacridine molecule can lead to the formation of a donor-acceptor (D-A) type structure. This intramolecular charge transfer character can influence the frontier molecular orbital (HOMO and LUMO) energy levels, which are critical parameters for charge injection and transport in semiconductor devices. For instance, triphenylamine (B166846) and carbazole-based acridine derivatives have been synthesized and investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). mdpi.com These materials exhibit high thermal stability and suitable HOMO levels for efficient hole injection from the anode.
Table 1: Representative Properties of Acridine-Based Organic Semiconductors
| Property | Typical Value Range for Acridine Derivatives | Significance in Semiconductor Performance |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/V·s | Determines the speed at which charge carriers move through the material. |
| Electron Mobility (μe) | 10⁻⁶ to 10⁻⁴ cm²/V·s | Crucial for n-type and ambipolar devices. |
| HOMO Level | -5.1 to -5.8 eV | Influences hole injection from the anode. |
| LUMO Level | -2.5 to -3.2 eV | Influences electron injection from the cathode. |
| Thermal Stability (Td) | > 300 °C | Essential for device longevity and operational stability. |
Note: The values presented are representative of the acridine class of compounds and may vary for this compound.
Engineering Fluorescent Probes and Imaging Agents
The inherent fluorescence of the acridine scaffold makes it an excellent platform for the design of fluorescent probes and imaging agents. researchgate.net The emission properties of acridine derivatives are highly sensitive to their molecular environment, a characteristic that can be exploited for sensing various analytes and biological parameters. photonics.rursc.org
The methoxy (B1213986) group on the this compound is an electron-donating group that can enhance the fluorescence quantum yield. The chloro and methyl groups can further modulate the electronic structure and, consequently, the photophysical properties. For example, the introduction of different substituents can lead to solvatochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net This property is highly desirable for developing probes that can report on the polarity of their microenvironment, such as within different cellular compartments. rsc.orgresearchgate.net
Acridine-based probes have been developed for the detection of various species, including metal ions, anions, and biologically relevant molecules like nitric oxide. nih.govnih.gov The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or specific chemical reactions with the analyte that alter the fluorescence output of the acridine core. The 9-chloro substituent in this compound could potentially serve as a reactive site for functionalization to introduce specific recognition moieties for targeted analytes.
Table 2: Photophysical Properties of Representative Acridine-Based Fluorescent Probes
| Property | Typical Value Range for Acridine Derivatives | Relevance to Fluorescent Probes |
| Absorption Maximum (λabs) | 350 - 450 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | 400 - 600 nm | Defines the color of the emitted light. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Indicates the efficiency of the fluorescence process. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Relates to the light-absorbing capability of the probe. |
Note: These are general values for acridine derivatives and the specific properties of this compound may differ.
Integration of Acridine Compounds in Electroluminescent Devices
Acridine derivatives have been successfully integrated into organic light-emitting diodes (OLEDs) as emitters, hosts, or charge-transporting materials. jlu.edu.cnbeilstein-journals.orgrsc.org Their high fluorescence quantum yields and thermal stability are advantageous for achieving efficient and long-lasting devices.
When used as emitters, the color of the emitted light can be tuned by modifying the substituents on the acridine core. The combination of electron-donating and electron-withdrawing groups in this compound can lead to a red-shift in the emission spectrum compared to the parent acridine, potentially resulting in blue-green or green emission. Acridine derivatives have been employed to achieve deep-blue, green, and yellow emission in OLEDs. mdpi.comjlu.edu.cnrsc.org
As host materials in phosphorescent OLEDs (PhOLEDs), acridine derivatives need to possess a high triplet energy to efficiently confine the triplet excitons on the phosphorescent guest emitter. The rigid structure of the acridine core contributes to a high triplet energy. Host materials based on acridine have been shown to enable high efficiencies in blue and green PhOLEDs. rsc.orgacs.org The suitability of this compound as a host would depend on its triplet energy level relative to the phosphorescent dopant.
Table 3: Performance of OLEDs Incorporating Acridine Derivatives
| Device Role | Key Performance Metric | Typical Values for Acridine-Based Devices |
| Emitter (Fluorescent) | External Quantum Efficiency (EQE) | 2 - 8% |
| Host (Phosphorescent) | Maximum External Quantum Efficiency (EQE) | > 20% (for green and blue PhOLEDs) |
| Hole-Transporting Material | Current Efficiency | 30 - 60 cd/A |
| Turn-on Voltage | 2.5 - 5.0 V |
Note: The performance of an OLED is highly dependent on the device architecture and the specific combination of materials used.
Role of Acridine in Crystal Engineering (Co-crystals and Metal-Organic Frameworks)
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. nih.gov The planar structure and the presence of a nitrogen atom in the acridine ring make it an excellent building block for constructing supramolecular architectures through hydrogen bonding, π-π stacking, and halogen bonding. nih.goviucr.org
The formation of co-crystals, which are multicomponent crystals held together by non-covalent interactions, can be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) or other functional molecules. Acridine has been shown to form co-crystals with various molecules, including diclofenac (B195802) and naproxen. nih.govrsc.orgmdpi.com The specific substituents on the acridine ring, such as the chloro, methoxy, and methyl groups in this compound, will influence the nature and strength of the intermolecular interactions, thereby dictating the crystal packing and the resulting properties of the co-crystal.
Furthermore, acridine derivatives can be incorporated as ligands or guests in metal-organic frameworks (MOFs). rsc.org A metal-organic framework based on a Cd(II) center and incorporating protonated acridine cations has been synthesized, exhibiting bright yellow emission. rsc.org Such materials have potential applications in sensing, catalysis, and optoelectronics. The ability of this compound to coordinate with metal ions or to be encapsulated within the pores of a framework would depend on its steric and electronic properties.
Design and Optimization of Organic Photocatalytic Systems
In recent years, organic photoredox catalysis has emerged as a powerful tool in synthetic chemistry, and acridine derivatives have been identified as a promising class of organic photocatalysts. nih.govnih.govacs.org They can absorb visible light and initiate electron transfer processes to catalyze a wide range of chemical transformations.
The photocatalytic activity of acridines is dependent on their redox potentials in the ground and excited states. The substituents on the acridine ring play a critical role in tuning these properties. For instance, acridinium (B8443388) salts are powerful photooxidants. rsc.orgchinesechemsoc.org The this compound, with its combination of electron-donating and -withdrawing groups, is expected to have a unique set of redox potentials that could be advantageous for specific photocatalytic reactions.
Acridine-based photocatalysts have been employed in a variety of reactions, including C-H amination, decarboxylative additions, and sulfone synthesis. nih.govrsc.orgmst.eduorganic-chemistry.org The efficiency and selectivity of these reactions can be optimized by modifying the structure of the acridine catalyst. Computational and mechanistic studies have provided insights into how the steric and electronic properties of substituents at the 9-position of the acridine core influence the photocatalytic activity. nih.govrsc.org
Table 4: Key Parameters of Acridine-Based Photocatalysts
| Parameter | Typical Value Range for Acridine Derivatives | Significance in Photocatalysis |
| Excited State Reduction Potential (Ered) | +1.5 to +2.5 V vs. SCE | Determines the ability to oxidize a substrate. |
| Excited State Oxidation Potential (Eox) | -1.0 to -2.0 V vs. SCE | Determines the ability to reduce a substrate. |
| Absorption Wavelength (λmax) | 400 - 450 nm | Enables the use of visible light as an energy source. |
| Quantum Yield of Intersystem Crossing (ΦISC) | Varies | Influences the population of the catalytically active triplet state. |
Note: SCE refers to the Saturated Calomel Electrode. The values are representative and can be tuned by substitution.
Sophisticated Analytical Methodologies and Research Detection Techniques
Spectrophotometric Assay Development Using Acridine (B1665455) Chromogenic Reagents
Spectrophotometry is a fundamental technique for the analysis of acridine compounds due to their inherent chromophoric nature. The planar, conjugated ring system of the acridine nucleus absorbs ultraviolet (UV) and visible light, making it suitable for quantitative analysis.
Research has shown that 9-chloroacridine (B74977) derivatives can act as chromogenic reagents themselves, reacting with other molecules to produce colored products that can be measured. For instance, 9-chloroacridines react with molten phenol (B47542) to create stable 9-phenoxy intermediates, a reaction that can be adapted for the spectrophotometric estimation of compounds containing hydroxyl groups. researchgate.net A study demonstrated a method for detecting tetracyclines using 9-chloroacridine in an aqueous medium, highlighting its utility as a chromogenic agent. researchgate.net The resulting products of these reactions exhibit distinct absorption maxima, allowing for selective detection and quantification. The development of such assays involves optimizing reaction conditions like pH, temperature, and reagent concentration to ensure sensitivity and accuracy. researchgate.net
The UV-visible spectral properties of acridine derivatives are influenced by substituents on the acridine ring. scbt.com For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maximum, a principle that can be exploited for developing specific assays. acs.orgresearchgate.net
Table 1: Representative UV-Visible Absorption Maxima for Acridine Derivatives
| Acridine Derivative Type | Typical Solvent/Medium | Approximate Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Acridine | Ethanol | 326, 341, 357 | Generic Data |
| 9-Aminoacridine | Aqueous Buffer | 401, 423 | Generic Data |
| Acridine-based Dyes (for glycan labeling) | Aqueous Buffer (pH 8) | ~450 | acs.orgresearchgate.net |
| EASC-amine derivatives | - | 270 | researchgate.net |
Note: The specific λmax for 9-Chloro-3-methoxy-5-methylacridine would require experimental determination but is expected to fall within the general range for substituted acridines.
Electrochemical Characterization of Redox Behavior and Interfacial Processes
Electrochemical methods, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, are powerful tools for investigating the redox properties of acridine derivatives. nih.gov The redox behavior—the ability to be oxidized or reduced—is fundamental to understanding their potential mechanisms of action, particularly for compounds designed as anticancer agents or molecular probes. nih.govnih.gov
A detailed electrochemical study of 9-chloroacridine (9Cl-A) revealed a complex, pH-dependent, and irreversible redox process. nih.gov The oxidation involves the formation of a cation radical, which then dimerizes, while reduction produces radical monomers that are also stabilized by dimerization. nih.gov Such studies are typically performed using a glassy carbon electrode. nih.gov
The redox potentials of acridines are highly sensitive to the nature and position of substituents on the ring system. nih.govnih.gov Electron-donating groups generally make the compound easier to oxidize, whereas electron-withdrawing groups facilitate reduction. nih.gov This relationship allows for the fine-tuning of the molecule's electrochemical properties for specific applications. For instance, in the case of 9-anilinoacridines, substituents on the aniline (B41778) ring significantly influence redox potentials, while substituents on the acridine ring itself have a lesser effect. nih.gov
Electrochemical biosensors are also used to study the interaction between acridine derivatives and biological macromolecules like DNA. By immobilizing double-stranded DNA (dsDNA) on an electrode surface, the binding of an acridine compound can be detected as a change in the electrochemical signal. nih.gov This approach was used to investigate the interaction between 9-chloroacridine and dsDNA, allowing for the calculation of the binding constant (K = 3.45 x 10⁵ M⁻¹) and confirming that the binding occurs via intercalation, a spontaneous process that induces structural changes in the DNA. nih.govkronika.ac
Advanced Chromatographic Separations and Purity Assessment
Chromatography is indispensable for the separation, purification, and quantitative analysis of this compound and related compounds from reaction mixtures and biological matrices.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of acridine derivatives. mdpi.commdpi.comrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of products. rsc.org
The choice of eluent (solvent system) is critical for achieving good separation. For acridine derivatives, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) are commonly employed. mdpi.commdpi.com The polarity of the mixture is adjusted to optimize the retention factors (Rf) of the components. Visualization is often achieved under UV light (at 254 nm or 365 nm), as the conjugated acridine core is UV-active. jsynthchem.com
Table 2: Example TLC Systems for Acridine Derivative Synthesis
| Derivative Type | Stationary Phase | Mobile Phase (Solvent System) | Reference |
|---|---|---|---|
| Acridine–Thiosemicarbazones | Silica Gel F254 | n-hexane/ethyl acetate (6:4) | mdpi.com |
| Aza-Acridines | Silica Gel F254 | CH2Cl2/MeOH (10:1) | mdpi.com |
| General Acridines | Silica Gel | Ethyl acetate–methanol–acetic acid (65:30:5 by volume) | nih.gov |
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis and purity assessment of acridine derivatives. mdpi.comnih.gov It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode. mdpi.comnih.gov
Method development involves optimizing the mobile phase composition, flow rate, and detector settings. A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or a buffer to control pH and improve peak shape. mdpi.comnih.gov Detection is most commonly performed using a UV-Vis or photodiode array (PDA) detector set at a wavelength where the analyte has strong absorbance. nih.govresearchgate.net For instance, a method for determining aminoacridine hydrochloride used a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 6.0) with UV detection at 240 nm. nih.gov
HPLC methods must be validated to ensure they are fit for purpose. Validation parameters include linearity, accuracy, precision, selectivity, and stability. researchgate.net For example, a validated HPLC method for the acridine derivative elacridar (B1662867) was shown to be linear over a defined concentration range with high precision (relative standard deviation < 2%). researchgate.net HPLC is also crucial for stability testing, capable of separating the parent compound from its degradation products. researchgate.net
Table 3: Representative HPLC Conditions for Acridine Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Acridine–Thiosemicarbazone Derivatives | Phenomenex C18 (100 mm × 4.6 mm × 3 µm) | Methanol (70%) : Water (30%, with 0.1% Formic Acid) | UV/MS | mdpi.com |
| Aminoacridine HCl, Lidocaine HCl | Reversed-phase C18 (250 × 4.6 mm, 5 µm) | Acetonitrile : 0.05 M Phosphate Buffer, pH 6.0 (45:55, v/v) | UV at 240 nm | nih.gov |
| Aliphatic Amines (as EASC derivatives) | Not specified | Not specified | Fluorescence (Ex: 270 nm, Em: 430 nm) & APCI-MS | researchgate.net |
Electrophoretic Techniques for Analyzing Molecular Conjugates
Electrophoretic techniques, particularly capillary electrophoresis (CE), are highly efficient for the analysis of charged molecules and have been successfully applied to acridine derivatives and their conjugates. chemicke-listy.cznih.govunife.it CE offers high resolution, minimal sample consumption, and rapid analysis times. unife.it
Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in a buffer-filled capillary under an electric field. chemicke-listy.cz This technique is suitable for the analysis of acridine derivatives that are inherently charged or can be protonated in an acidic buffer.
For analyzing conjugates, such as those formed between an acridine derivative and a biomolecule like a glycan or oligonucleotide, Capillary Gel Electrophoresis (CGE) is often employed. acs.orgresearchgate.netnih.gov In CGE, the capillary is filled with a sieving polymer matrix, which separates molecules based on size. This is particularly useful for analyzing oligosaccharides labeled with a fluorescent acridine tag. acs.orgresearchgate.netnih.gov The acridine moiety in these applications serves as a fluorescent label, enabling highly sensitive detection using laser-induced fluorescence (LIF). nih.govresearchgate.net Researchers have developed red-emitting acridine dyes specifically for this purpose, allowing for multiplexed analysis alongside other common fluorescent tags. acs.orgresearchgate.netnih.gov
The development of CE methods involves optimizing the background electrolyte (buffer) pH and composition, separation voltage, and capillary temperature to achieve the desired separation and sensitivity. researchgate.net For complex samples, CE can be coupled with preconcentration techniques to enhance detection limits significantly. unife.it
Structure Activity Relationship Sar Derivations and Rational Design Principles in Acridine Research
Principles of Substituent Modulation for Tailored Reactivity and Properties
The biological activity and physicochemical properties of acridine (B1665455) derivatives are intricately linked to the nature and position of substituents on the acridine core. researchgate.netnih.gov The modulation of these substituents is a cornerstone of rational drug design, allowing for the fine-tuning of a compound's reactivity, selectivity, and pharmacokinetic profile. The C-9 and N-10 positions of the acridine scaffold are particularly reactive sites, making them prime targets for chemical modification. researchgate.net
The reactivity of the acridine nucleus, especially at the C-9 position, is significantly influenced by the electronic properties of substituents on the aromatic rings. researchgate.net Aromatic nucleophilic substitution at the C9 carbon is a key reaction in the synthesis of many biologically active acridine derivatives. researchgate.netpsu.edu The rate of this reaction is highly dependent on the substituents present on the acridine system. researchgate.netpsu.edu For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the C-9 position, facilitating nucleophilic attack.
In the case of 9-Chloro-3-methoxy-5-methylacridine , the substituents each play a distinct role:
9-Chloro Group: The chlorine atom at the 9-position is a good leaving group, making this position highly susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, such as amines, thiols, and others, to generate a library of derivatives for biological screening. researchgate.netpsu.edu
5-Methyl Group: The methyl group at the 5-position can also impact the biological activity. Studies on other acridine derivatives have shown that substitution at this position can be more favorable for in vivo antitumor activity compared to substitution at other positions. nih.gov
The interplay of these substituents—the activating effect of the 9-chloro group for derivatization and the modulating effects of the 3-methoxy and 5-methyl groups—provides a versatile platform for creating novel compounds with tailored properties.
Multi-Targeting Strategies in Acridine Compound Design
The complexity of diseases such as cancer and neurodegenerative disorders has spurred a shift from the traditional "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). mdpi.comscielo.br MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com
Acridine derivatives are excellent scaffolds for the design of MTDLs due to their inherent ability to interact with various biological macromolecules. jppres.commdpi.com A common strategy involves creating hybrid molecules by linking an acridine moiety to another pharmacophore with a different mechanism of action. nih.govmdpi.com This approach aims to combine the DNA intercalating properties of acridine with other activities, such as enzyme inhibition or receptor modulation. jppres.commdpi.com
Integration of Computational Predictions in Rational Design Processes
In recent years, computational methods have become an indispensable tool in the rational design of new drugs, including acridine derivatives. scielo.br In silico techniques, such as molecular docking and density functional theory (DFT), allow researchers to predict the interactions between a ligand and its target protein, as well as to understand the electronic properties and reactivity of molecules. researchgate.netpsu.edunih.gov
Molecular docking studies, for instance, can predict the binding affinity and orientation of an acridine derivative within the active site of a target enzyme or the groove of a DNA molecule. jppres.comnih.gov This information is invaluable for prioritizing compounds for synthesis and biological testing, thereby saving time and resources. scielo.br Computational studies have been used to investigate the binding of acridine derivatives to targets such as topoisomerases, protein kinases, and the G-quadruplex structures found in telomeres. jppres.comscielo.br
DFT calculations can provide insights into the electronic structure and reactivity of acridine derivatives. researchgate.netpsu.edu For example, these calculations can be used to predict the ease of nucleophilic substitution at the 9-position and to understand how different substituents influence the reaction barrier. researchgate.netpsu.edu This theoretical understanding of reactivity can guide the synthetic chemist in designing more efficient reaction pathways.
For This compound , computational modeling could be employed to:
Predict its binding mode and affinity to various biological targets.
Estimate its reactivity towards different nucleophiles for the synthesis of new derivatives.
Analyze the influence of its specific substitution pattern on its electronic properties and potential for DNA intercalation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
